

An In-depth Technical Guide to the Structure of Acetyl Coenzyme A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aceco

Cat. No.: B039544

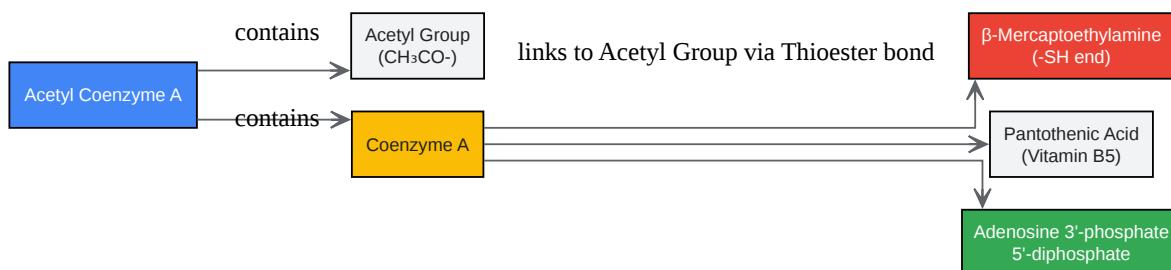
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Coenzyme A (Acetyl-CoA) is a central molecule in the metabolism of all aerobic organisms. Its primary function is to convey the two-carbon acetyl group to the citric acid cycle for oxidation and energy production.^[1] Beyond its role in energy metabolism, Acetyl-CoA is a critical intermediate linking carbohydrate, fat, and protein metabolism and serves as a key precursor for the biosynthesis of fatty acids, cholesterol, and other essential compounds.^{[1][2]} Structurally, it is characterized by a high-energy thioester bond, the hydrolysis of which is highly exergonic, making the transfer of the acetyl group a thermodynamically favorable process.^[1] This guide provides a detailed examination of the molecular structure of Acetyl-CoA, its physicochemical properties, its role in key metabolic pathways, and the experimental protocols used for its analysis.

Molecular Structure


Acetyl-CoA is a complex molecule composed of two primary components: an acetyl group and Coenzyme A (CoA).^[3] The CoA molecule itself is a composite structure derived from a B-vitamin and an amino acid.

Chemical Components

The structure of Acetyl-CoA can be systematically broken down into its constituent parts:

- Acetyl Group ($\text{CH}_3\text{CO}-$): This is a two-carbon functional group derived from acetic acid. It is the "cargo" transported by Coenzyme A.
- Coenzyme A (CoA): This large and complex coenzyme acts as the carrier for the acetyl group. It is composed of three distinct moieties:
 - β -Mercaptoethylamine: This is the reactive portion of the molecule, containing a terminal sulfhydryl (-SH) group. The acetyl group attaches to this sulfhydryl group via a thioester linkage.[1]
 - Pantothenic Acid (Vitamin B5): This B-vitamin is an essential nutrient for humans and forms the central part of the CoA molecule. It is linked to the β -mercaptopropylamine via an amide bond.[1]
 - Adenosine 3'-phosphate 5'-diphosphate: This nucleotide derivative, composed of an adenine base, a ribose sugar, and three phosphate groups, provides the main body of the coenzyme and facilitates its recognition and binding by enzymes.[1]

The high-energy nature of the thioester bond (ΔG° for hydrolysis $\approx -31.5 \text{ kJ/mol}$) is crucial for its biochemical function, as it provides the thermodynamic driving force for the transfer of the acetyl group to acceptor molecules in various metabolic pathways.[1]

[Click to download full resolution via product page](#)

Diagram 1: Hierarchical structure of Acetyl Coenzyme A.

Physicochemical and Quantitative Data

The molecular properties of Acetyl-CoA are summarized below. While precise bond lengths and angles are determined through X-ray crystallography of enzymes with bound Acetyl-CoA, generalized data for key bonds in analogous structures are provided for reference.[\[4\]](#)[\[5\]](#)

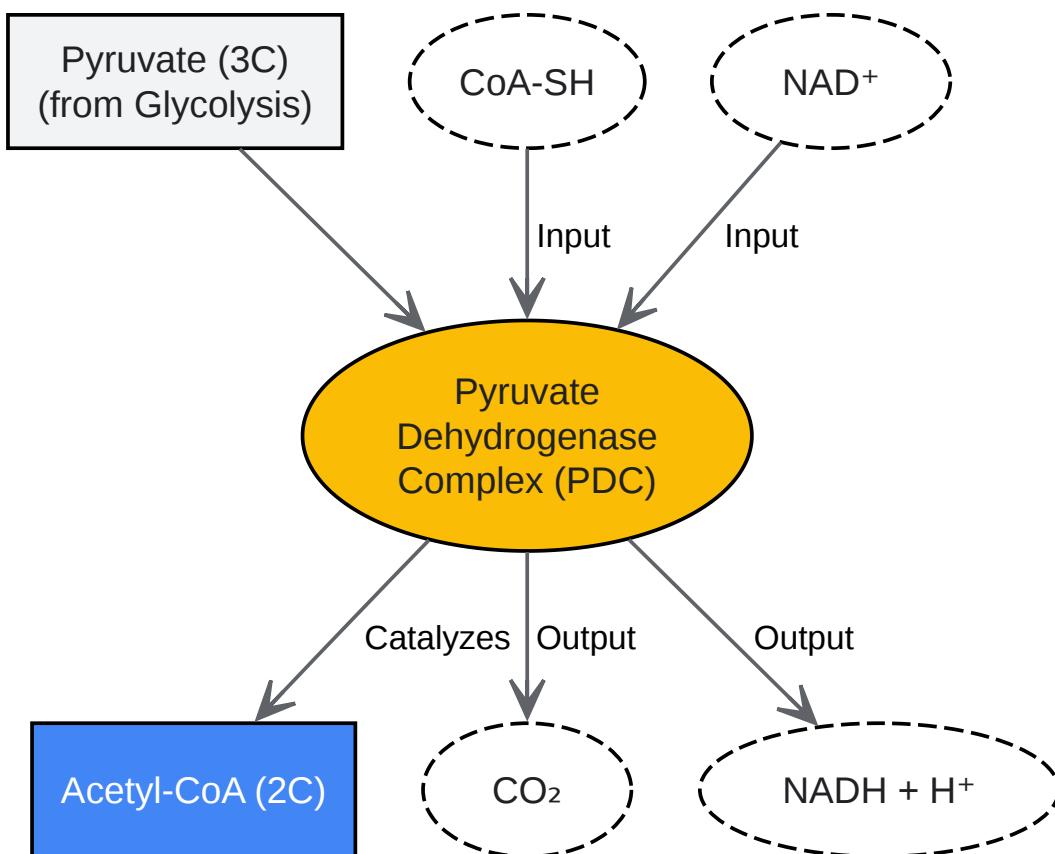
Core Properties

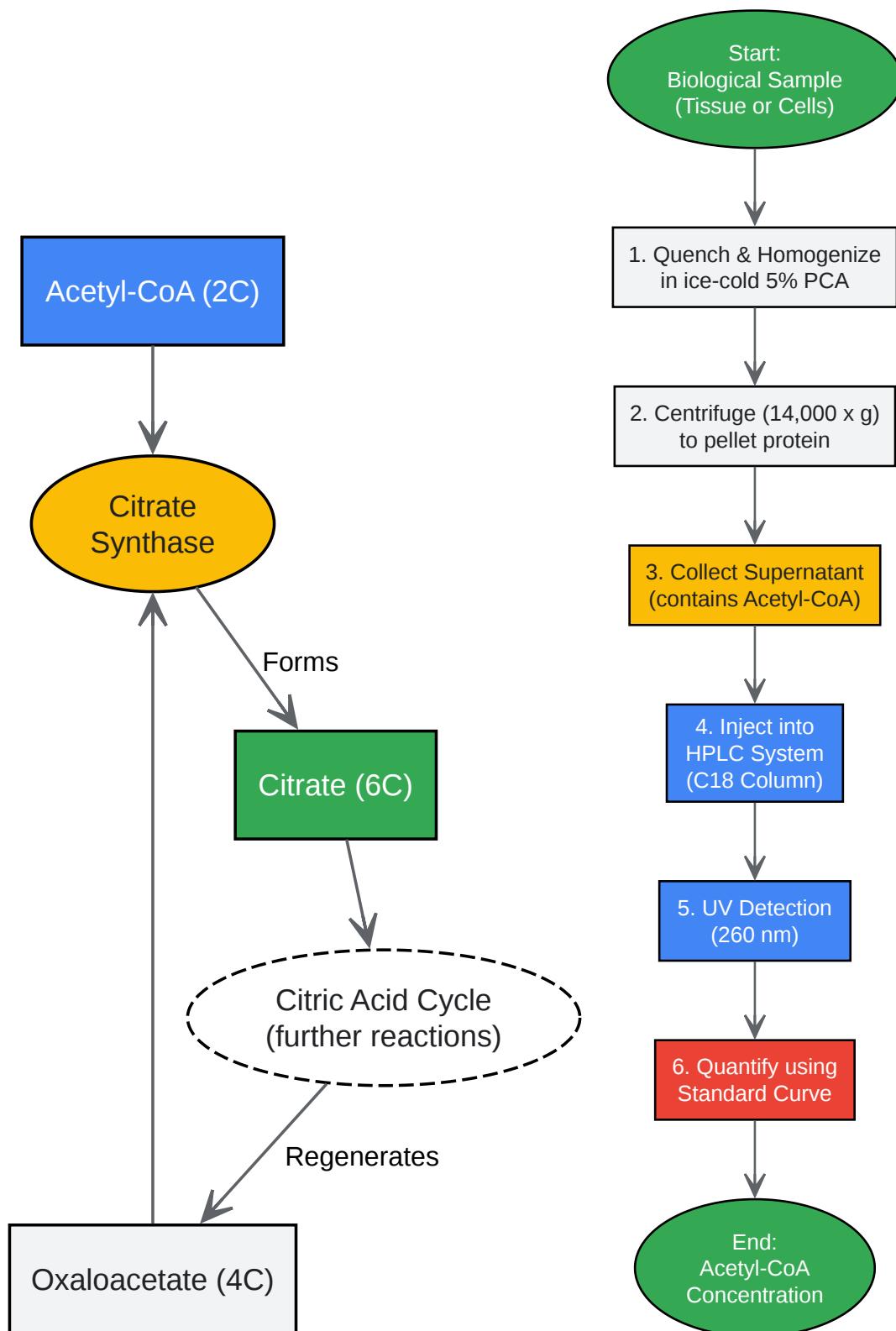
The fundamental physicochemical properties of Acetyl-CoA are presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₂₃ H ₃₈ N ₇ O ₁₇ P ₃ S	[1] [6]
Molecular Weight	809.57 g/mol	[1]
Exact Mass	809.125774 Da	[7]
IUPAC Name	S-[2-[3-[(2R)-4- [[[(2R,3S,4R,5R)-5-(6- aminopurin-9-yl)-4-hydroxy-3- phosphonooxyoxolan-2- yl]methoxy- hydroxyphosphoryl]oxy- hydroxyphosphoryl]oxy-2- hydroxy-3,3- dimethylbutanoyl]amino]propa- noylamino]ethyl] ethanethioate	[7]
UV Absorbance (λ _{max})	260 nm (adenosine), 232 nm (thioester)	[1]
Stability	Aqueous solutions are unstable above pH 8. Stock solutions are best stored frozen at pH 2-6.	[8]

Structural Data

Detailed crystallographic data for free Acetyl-CoA is limited due to its flexibility.[\[7\]](#) However, data from related structures and enzyme-bound conformations provide insight into its geometry. Table 2 lists typical bond lengths for the key functional groups.


Bond	Typical Bond Length (Å)	Context
C=O (Carbonyl)	~1.21	In acetyl groups and thioesters. [5]
C-S (Thioester)	~1.75	In thioester linkages like Acetyl-CoA. [9]
C-N (Amide)	~1.33	In peptide and amide bonds within the CoA structure. [5]


Key Signaling and Metabolic Pathways

Acetyl-CoA is a critical node in metabolism, participating in both catabolic and anabolic pathways.

Synthesis of Acetyl-CoA from Pyruvate

The primary entry point for carbohydrates into the citric acid cycle is through the conversion of pyruvate (the end product of glycolysis) into Acetyl-CoA.[\[3\]](#)[\[10\]](#) This irreversible reaction, known as oxidative decarboxylation, is catalyzed by the pyruvate dehydrogenase complex (PDC) in the mitochondrial matrix.[\[1\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Biochemical and Crystallographic Analysis of Substrate Binding and Conformational Changes in Acetyl-CoA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetyl coenzyme A, [acetyl-3H] | C23H38N7O17P3S | CID 102601947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acetyl CoA | C23H38N7O17P3S | CID 444493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Coenzyme A - Wikipedia [en.wikipedia.org]
- 9. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 10. bio.libretexts.org [bio.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of Acetyl Coenzyme A]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039544#understanding-the-structure-of-acetyl-coenzyme-a>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com